Cas no 88519-66-8 (2,4-dichloro-3-nitrobenzene-1-sulfonyl chloride)

2,4-Dichloro-3-nitrobenzene-1-sulfonyl chloride is a versatile sulfonylation reagent widely used in organic synthesis and pharmaceutical intermediates. Its key advantages include high reactivity as an electrophile, enabling efficient introduction of the sulfonyl group into target molecules. The presence of electron-withdrawing substituents (chloro and nitro groups) enhances its stability while maintaining reactivity under controlled conditions. This compound is particularly valuable in the preparation of sulfonamides, sulfonate esters, and other sulfur-containing derivatives. Its well-defined crystalline structure ensures consistent purity, making it suitable for precise synthetic applications. The compound's stability under anhydrous conditions allows for long-term storage and handling in controlled environments.
2,4-dichloro-3-nitrobenzene-1-sulfonyl chloride structure
88519-66-8 structure
Product Name:2,4-dichloro-3-nitrobenzene-1-sulfonyl chloride
CAS No:88519-66-8
MF:C6H2Cl3NO4S
MW:290.508377552032
CID:629993
PubChem ID:13307119
Update Time:2025-05-23

2,4-dichloro-3-nitrobenzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonyl chloride, 2,4-dichloro-3-nitro-
    • 2,4-dichloro-3-nitrobenzenesulfonyl chloride
    • 2,4-dichloro-3-nitrobenzene-1-sulfonyl chloride
    • DTXSID20536093
    • 88519-66-8
    • Inchi: 1S/C6H2Cl3NO4S/c7-3-1-2-4(15(9,13)14)5(8)6(3)10(11)12/h1-2H
    • InChI Key: YZBSBKYDONUWJV-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C=CC=1S(=O)(=O)Cl)Cl)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 288.877012g/mol
  • Monoisotopic Mass: 288.877012g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 88.3Ų

2,4-dichloro-3-nitrobenzene-1-sulfonyl chloride Pricemore >>

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Additional information on 2,4-dichloro-3-nitrobenzene-1-sulfonyl chloride

Introduction to 2,4-dichloro-3-nitrobenzene-1-sulfonyl chloride (CAS No. 88519-66-8)

2,4-dichloro-3-nitrobenzene-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 88519-66-8, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of both chloro and nitro substituents on a benzene ring, coupled with a sulfonyl chloride functional group, make it a valuable building block for further chemical modifications.

The sulfonyl chloride moiety in 2,4-dichloro-3-nitrobenzene-1-sulfonyl chloride is particularly noteworthy for its reactivity in forming sulfonamide derivatives. Sulfonamides are a class of compounds that have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The ability to introduce this functional group efficiently into target molecules makes 2,4-dichloro-3-nitrobenzene-1-sulfonyl chloride a crucial reagent in medicinal chemistry.

In recent years, there has been a surge in research focused on developing new sulfonamide-based drugs due to their favorable pharmacokinetic properties and broad spectrum of biological activity. For instance, studies have demonstrated the potential of sulfonamides as inhibitors of enzymes involved in cancer progression and as modulators of immune responses. The structural diversity offered by compounds like 2,4-dichloro-3-nitrobenzene-1-sulfonyl chloride allows researchers to fine-tune the properties of sulfonamide derivatives, leading to the discovery of more effective and selective therapeutic agents.

The chloro and nitro substituents in 2,4-dichloro-3-nitrobenzene-1-sulfonyl chloride contribute to its reactivity and utility in synthetic chemistry. These groups can participate in various chemical transformations, such as nucleophilic aromatic substitution (SNAr) reactions, which are commonly used to introduce new functional groups into aromatic rings. This reactivity makes it possible to generate a wide range of derivatives with different biological activities by selectively modifying the positions of these substituents.

One of the most promising applications of 2,4-dichloro-3-nitrobenzene-1-sulfonyl chloride is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in various diseases, including cancer. By designing sulfonamides that specifically target kinases, researchers aim to develop drugs that can modulate these pathways effectively. The intermediate role of 2,4-dichloro-3-nitrobenzene-1-sulfonyl chloride in this process highlights its importance in drug discovery efforts.

Recent advancements in computational chemistry have also enhanced the utility of 2,4-dichloro-3-nitrobenzene-1-sulfonyl chloride. Computational methods allow researchers to predict the reactivity and biological activity of compounds before they are synthesized in the lab. This approach has significantly accelerated the drug discovery process by enabling the rapid screening of large libraries of potential candidates. The structural features of 2,4-dichloro-3-nitrobenzene-1-sulfonyl chloride, such as its aromatic ring system and functional groups, make it an ideal candidate for computational studies aimed at identifying new therapeutic agents.

The synthesis of 2,4-dichloro-3-nitrobenzene-1-sulfonyl chloride typically involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Common synthetic routes include nitration followed by chlorination and sulfonylation reactions. Each step must be carefully controlled to avoid unwanted side products that could complicate subsequent transformations.

In conclusion,2,4-dichloro-3-nitrobenzene-1-sulfonyl chloride (CAS No. 88519-66-8) is a highly valuable intermediate in pharmaceutical research due to its structural versatility and reactivity. Its role in synthesizing sulfonamide-based drugs underscores its importance in developing new therapeutic agents with potential applications across various diseases. As research continues to uncover new biological targets and synthetic methodologies,2,4-dichloro-3-nitrobenzene-1-sulfonyl chloride is expected to remain a key component in drug discovery efforts.

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